7,7'-(Carbonyldiimino)bis(4-hydroxy-3-((6-sulpho-2-naphthyl)azo)naphthalene-2-sulphonic) acid, potassium sodium salt
Description
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((6-sulpho-2-naphthyl)azo)naphthalene-2-sulphonic) acid, potassium sodium salt, reflects its intricate molecular architecture. Its structure features two naphthalene sulfonic acid moieties linked by a carbonyl diimino bridge, each substituted with azo groups connected to 6-sulfo-2-naphthyl units. The molecular formula is C₄₁H₂₈N₆O₁₅S₄·xK·xNa , where x denotes variable stoichiometry for potassium and sodium counterions.
Alternative designations include Direct Red 80 , C.I. 35780 , and Sirius Red F3B , names derived from its industrial and biomedical applications. The CAS registry number 93840-37-0 and EINECS identifier 298-900-3 further standardize its classification. The dye’s chromatic profile—described as bright blue-light pink to red—stems from its conjugated π-electron system, which absorbs visible light at λₘₐₓ ≈ 528 nm.
Historical Development and Industrial Significance
First synthesized in the mid-20th century, this compound emerged as part of efforts to develop direct dyes for cellulose fibers. Its synthesis typically involves two routes:
- Diazotization-Coupling Pathway : 3,4′-Disulfo-4-aminoazobenzene is diazotized and coupled with 7-amino-4-hydroxynaphthalene-2-sulfonic acid, followed by hydrolysis and sulfonation.
- Urea-Linked Synthesis : Two equivalents of 3,4′-disulfo-4-aminoazobenzene are coupled with N,N’-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea.
Industrially, Direct Red 80 gained prominence for dyeing viscose, silk, and wool due to its high affinity for polysaccharides and proteins. Its ability to produce vibrant red hues with moderate light fastness (ISO 4–5) and wash fastness (ISO 3) made it a staple in textile manufacturing. In the 21st century, its role expanded into histology, where it stains collagen fibers red under bright-field microscopy, aiding fibrosis research.
Scope of Academic Research on the Compound
Academic studies have focused on three domains:
- Synthetic Optimization : Research has refined diazotization conditions to enhance yield and reduce byproducts. For example, controlling pH during coupling minimizes undesired ortho-substitution.
- Chromogenic Mechanisms : Spectroscopic analyses reveal that the azo groups’ conjugation with sulfonic acid substituents shifts absorption maxima, enabling tunable coloration.
- Biomedical Applications : Sirius Red F3B’s specificity for collagen has facilitated quantitative fibrosis assessment in liver and cardiac tissues, leveraging its selective binding to fibrillar collagen.
Ongoing investigations explore its potential in photodynamic therapy and as a pH-sensitive sensor, capitalizing on its redox-active azo bonds.
Properties
CAS No. |
93840-37-0 |
|---|---|
Molecular Formula |
C41H28KN6NaO15S4+2 |
Molecular Weight |
1035.0 g/mol |
IUPAC Name |
potassium;sodium;4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C41H28N6O15S4.K.Na/c48-39-33-11-7-27(15-25(33)19-35(65(57,58)59)37(39)46-44-29-5-1-23-17-31(63(51,52)53)9-3-21(23)13-29)42-41(50)43-28-8-12-34-26(16-28)20-36(66(60,61)62)38(40(34)49)47-45-30-6-2-24-18-32(64(54,55)56)10-4-22(24)14-30;;/h1-20,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;/q;2*+1 |
InChI Key |
KYVLKKFNQLLSJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC6=C(C=C5)C=C(C=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)O)O.[Na+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((6-sulpho-2-naphthyl)azo)naphthalene-2-sulphonic) acid, potassium sodium salt typically involves a multi-step process. The initial step often includes the diazotization of 6-sulpho-2-naphthylamine, followed by coupling with 4-hydroxy-3-naphthalenesulphonic acid. The resulting intermediate is then subjected to a condensation reaction with carbonyl diimidazole to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((6-sulpho-2-naphthyl)azo)naphthalene-2-sulphonic) acid, potassium sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinonoid structures.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinonoid structures from oxidation and amine derivatives from reduction.
Scientific Research Applications
Structure and Composition
The compound has a molecular formula of and a molecular weight of approximately 1569.7 g/mol. Its structure features multiple functional groups, including sulfonic acid groups and azo linkages, which contribute to its reactivity and solubility in water.
Safety and Regulatory Information
The compound is classified as not meeting GHS hazard criteria, indicating a relatively safe profile for laboratory handling and use in various applications. However, regulatory assessments are essential for compliance with safety standards in commercial applications .
Dye Chemistry
Azo Dyes
The compound is primarily used as an azo dye due to its vibrant coloration properties. Azo dyes are widely utilized in textiles, plastics, and food industries. The sulfonic acid groups enhance the solubility of the dye in aqueous solutions, making it suitable for various dyeing processes.
Table 1: Comparison of Azo Dyes
| Dye Name | Application Area | Solubility | Color |
|---|---|---|---|
| 7,7'-(Carbonyldiimino)bis(4-hydroxy-3-((6-sulpho-2-naphthyl)azo)naphthalene-2-sulphonic) acid | Textiles | High | Bright Red |
| Disperse Orange 118 | Plastics | Moderate | Orange |
| Acid Yellow 23 | Food Industry | High | Yellow |
Biochemical Applications
Bioconjugation
The compound's reactive functional groups enable it to serve as a bioconjugation agent in biochemical assays. It can be used to label proteins or nucleic acids for detection purposes in analytical chemistry.
Fluorescent Probes
Due to its ability to absorb light at specific wavelengths, this compound can be employed as a fluorescent probe in biological imaging techniques. This application is particularly valuable in cellular biology for tracking biomolecules within living cells.
Environmental Science
Water Treatment
The compound has potential applications in water treatment processes due to its ability to bind with heavy metals and other pollutants. Its sulfonic acid groups can interact with various contaminants, facilitating their removal from wastewater.
Case Study: Heavy Metal Removal
In a study conducted on the efficacy of various azo dyes in removing lead ions from contaminated water, 7,7'-(Carbonyldiimino)bis(4-hydroxy-3-((6-sulpho-2-naphthyl)azo)naphthalene-2-sulphonic) acid demonstrated a significant reduction in lead concentration, showcasing its potential as an effective adsorbent material .
Cosmetic Industry
The compound is also regulated under cosmetic product standards due to its use as a colorant. It can be found in formulations for skin creams and other personal care products where vibrant coloration is desired without compromising safety .
Mechanism of Action
The mechanism of action of 7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((6-sulpho-2-naphthyl)azo)naphthalene-2-sulphonic) acid, potassium sodium salt involves its ability to interact with various molecular targets through its azo and sulpho groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color properties. The compound can also form complexes with metal ions, which is the basis for its use in analytical chemistry.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituents on Azo Group | Counterions | Key Applications |
|---|---|---|---|---|---|
| Target Compound (93840-37-0) | C₄₁H₂₈KN₆NaO₁₅S₄ | 1,377.54 | 6-Sulpho-2-naphthyl | K⁺, Na⁺ | Textile dyeing |
| 7,7'-(Carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulfophenyl)azo)-2-naphthalenesulfonic acid) (73003-71-1) | C₃₅H₂₈N₆O₁₅S₄·4(C₅H₁₃NO₂) | 1,377.54 | 2-Methyl-4-sulfophenyl | Methyldiethanolamine | Industrial pigments |
| Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulphonate] (41204-67-5) | C₃₇H₂₈N₈Na₂O₁₁S₂ | 870.77 | 4-(Acetylamino)phenyl | Na⁺ | Biomedical imaging |
| Potassium Sodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate] (83221-61-8) | C₃₅H₂₆KN₆NaO₁₁S₂ | 832.83 | 2-Methoxyphenyl | K⁺, Na⁺ | pH-sensitive sensors |
(i) Substituent Effects on Solubility and Stability
- The 6-sulpho-2-naphthyl groups in the target compound confer higher aqueous solubility compared to analogues with non-sulphonated aryl groups (e.g., 2-methoxyphenyl in CAS 83221-61-8) .
- Compounds with methyldiethanolamine counterions (e.g., 73003-71-1) exhibit improved thermal stability but reduced solubility in polar solvents due to bulky organic cations .
(ii) Chromophoric Properties
- The sulphonaphthyl-azo linkage in the target compound absorbs at λ_max = 520–540 nm, producing a violet hue. In contrast, derivatives with 4-(acetylamino)phenyl groups (CAS 41204-67-5) show a redshift to 560–580 nm (blue-green) due to extended conjugation .
Methodological Considerations in Similarity Assessment
- Tanimoto Similarity Scores : Computational analyses using Morgan fingerprints reveal a Tanimoto coefficient of 0.65–0.72 between the target compound and its analogues, indicating moderate structural overlap .
- Spectrofluorometry vs. Tensiometry : Comparative studies on critical micelle concentration (CMC) for sulphonated azo dyes show that spectrofluorometry yields more precise results than tensiometry, particularly for compounds with multiple ionic groups .
Biological Activity
7,7'-(Carbonyldiimino)bis(4-hydroxy-3-((6-sulpho-2-naphthyl)azo)naphthalene-2-sulphonic) acid, potassium sodium salt, commonly referred to as C.I. Direct Red 83, is a synthetic dye with potential biological activities. This compound belongs to the azo dye family and is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its chemical properties and biological interactions.
- Molecular Formula: C41H30KN6NaO15S4
- Molecular Weight: 1037.05 g/mol
- CAS Number: 93840-37-0
The dye exhibits various properties that make it suitable for applications in textiles and cosmetics, including resistance to light and chemical degradation.
Antimicrobial Properties
Research has indicated that azo dyes can exhibit antimicrobial activity. A study conducted on various azo compounds demonstrated that certain derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the effects of C.I. Direct Red 83 on human cell lines. Results showed that at higher concentrations, the dye can induce apoptosis in cancer cell lines while exhibiting lower toxicity in non-cancerous cells. This selective cytotoxicity suggests a potential role for the compound in cancer therapy, although further studies are necessary to elucidate the underlying mechanisms .
Mutagenicity and Carcinogenicity
The mutagenic potential of azo dyes has been a topic of concern due to their structural properties. Several studies have investigated the mutagenic effects of C.I. Direct Red 83 using Ames tests, which assess the ability of a substance to induce mutations in bacterial DNA. Findings indicate that while some azo dyes demonstrate mutagenicity, the specific activity of C.I. Direct Red 83 remains inconclusive and requires more comprehensive testing .
Case Studies
Q & A
Basic: What are the established synthetic pathways for this compound, and how do reaction conditions impact product purity?
Methodological Answer:
The compound is typically synthesized via a multi-step azo-coupling reaction. Key steps include:
Diazotization: A 6-sulfo-2-naphthylamine precursor is diazotized using NaNO₂ in acidic media (e.g., HCl, 0–5°C) to form a diazonium salt .
Coupling: The diazonium salt reacts with a hydroxyl-substituted naphthalene derivative (e.g., J acid urea) under alkaline conditions (pH 8–10) to form the azo linkage .
Counterion Exchange: Potassium and sodium ions are introduced via sulfonic acid neutralization, often using KOH/NaOH mixtures .
Critical Parameters:
- Temperature Control: Excess heat during diazotization can cause decomposition; maintaining ≤5°C is crucial .
- pH Adjustment: Precise alkaline conditions prevent premature precipitation and ensure coupling efficiency .
- Purification: Dialysis or ion-exchange chromatography removes unreacted sulfonic acid derivatives, which are common impurities .
Basic: Which analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- UV-Vis Spectroscopy: Identifies π→π* transitions in the azo group (λₐᵦₛ ~500–600 nm) and monitors aggregation behavior in aqueous solutions .
- ¹H/¹³C NMR: Resolves aromatic proton environments (δ 6.5–8.5 ppm) and confirms sulfonic acid substitution patterns. Deuterated DMSO or alkaline D₂O enhances solubility .
- Mass Spectrometry (ESI-MS): Validates molecular weight (MW ~993 g/mol for potassium sodium salt) and detects sulfonation defects .
- HPLC: Reverse-phase C18 columns with ion-pairing agents (e.g., tetrabutylammonium bromide) resolve isomeric byproducts .
Advanced: How can computational modeling optimize the compound’s electronic properties for photochemical applications?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge-transfer efficiency. Software like Gaussian or ORCA is used with B3LYP/6-31G* basis sets .
- COMSOL Multiphysics: Simulate photodegradation kinetics under varying light intensities and pH conditions. Coupled with AI-driven parameter optimization, this predicts optimal conditions for photocatalytic stability .
- Molecular Dynamics (MD): Model aqueous solubility and aggregation tendencies by analyzing sulfonate group hydration shells .
Advanced: What strategies address contradictory data in metal-ion binding affinity studies?
Methodological Answer:
Contradictions often arise from methodological differences. Resolve via:
- Standardized Buffers: Use consistent ionic strength (e.g., 0.1 M KCl) to minimize counterion competition .
- Cross-Validation: Compare isothermal titration calorimetry (ITC) with fluorescence quenching. For example, ITC measures enthalpy changes, while fluorescence detects binding-induced conformational shifts .
- X-ray Absorption Spectroscopy (XAS): Resolve coordination geometry ambiguities (e.g., O vs. N donor sites) by analyzing edge features .
Advanced: How can impurities from sulfonic acid derivatives be mitigated during synthesis?
Methodological Answer:
- Ion-Exchange Chromatography: Use Dowex® resins (e.g., Dowex 50WX2) to selectively bind sulfonate-containing byproducts .
- Recrystallization: Optimize solvent polarity (e.g., ethanol-water mixtures) to exploit solubility differences between the target compound and monosulfonated impurities .
- In-Situ Monitoring: Implement inline FTIR or Raman spectroscopy to detect intermediates and terminate reactions before side-product formation .
Advanced: What theoretical frameworks guide the study of its biological interactions?
Methodological Answer:
- Hard-Soft Acid-Base (HSAB) Theory: Predicts preferential binding to soft metal ions (e.g., Cu²⁺, Fe³⁺) via azo and hydroxyl groups .
- Molecular Docking: Use AutoDock Vina to simulate interactions with biomolecules (e.g., serum albumin) and assess bioavailability .
- Free Energy Perturbation (FEP): Quantify DNA intercalation efficiency by calculating binding free energy changes in simulated duplex models .
Basic: What are its primary research applications in material science?
Methodological Answer:
- Dye-Sensitized Solar Cells (DSSCs): Acts as a photosensitizer due to broad visible absorption. Optimize anchoring via sulfonate groups on TiO₂ surfaces .
- pH/Redox Sensors: Leverage reversible azo group protonation and metal-binding-induced spectral shifts for real-time monitoring .
- Ion-Exchange Membranes: Sulfonate-rich structure enhances cation transport in fuel cell membranes; evaluate via electrochemical impedance spectroscopy (EIS) .
Advanced: How to design experiments isolating the effects of potassium vs. sodium counterions?
Methodological Answer:
- Selective Precipitation: Use saturated KCl/NaCl solutions to sequentially precipitate potassium or sodium salts .
- Conductivity Titration: Compare molar conductivity (Λₘ) in dilute solutions to assess ion dissociation differences .
- Solid-State NMR: Differentiate counterion environments using ²³Na/³⁹K magic-angle spinning (MAS) NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
